molecular formula C19H22O2 B1588158 4-Pentylphenyl 4-methylbenzoate CAS No. 50649-59-7

4-Pentylphenyl 4-methylbenzoate

Cat. No.: B1588158
CAS No.: 50649-59-7
M. Wt: 282.4 g/mol
InChI Key: OFNFLSYTTLXGBM-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Pentylphenyl 4-Methylbenzoate

Molecular Architecture and Constitutional Analysis

This compound consists of a phenyl benzoate core substituted with a 4-pentyl group and a 4-methyl group (Figure 1). The molecule features:

  • Ester functional group : A central carbonyl (C=O) bonded to an oxygen atom, forming the ester linkage between the 4-pentylphenyl and 4-methylbenzoate moieties.
  • Aromatic systems : Two benzene rings connected via the ester group. The 4-pentylphenyl ring has a pentyl chain (-CH₂CH₂CH₂CH₂CH₃) at the para position, while the 4-methylbenzoate ring has a methyl group (-CH₃) at the para position relative to the ester oxygen.

Molecular Formula : C₁₉H₂₂O₂
Molecular Weight : 282.38 g/mol

Property Value Source
Melting Point 34.0–38.0°C
Boiling Point ~409.3°C (predicted)
Density 1.04 g/cm³
Solubility Methanol, low in water

Crystallographic Studies and Conformational Dynamics

Conformational flexibility in phenyl benzoate derivatives is critical for their liquid-crystalline properties. Theoretical and experimental studies reveal:

Torsional Angles and Flexibility
  • Ester group : The C-O-C bond is planar, with a periplanar (180°) torsional angle between the carbonyl oxygen and adjacent carbon.
  • Aromatic substituents : The 4-pentylphenyl and 4-methylbenzoate groups exhibit synclinal (60°) torsional angles, enabling rotational freedom around single bonds.
  • Flexibility : Rotation around the C₄-C₇ bond (connecting the ester oxygen to the benzoate ring) requires minimal energy (<10 kJ/mol), indicating high conformational mobility.
Experimental Insights from XRD
  • Solid-state conformation : Single-crystal X-ray diffraction of structurally related phenyl benzoates shows an extended conformation in the solid phase, with the pentyl chain aligned perpendicular to the aromatic plane.
  • Liquid-crystalline alignment : In nematic phases, the molecule adopts a rod-like structure , with the long axis parallel to the director field. This alignment is critical for optical applications.

Comparative Analysis of Tautomeric Forms

While enol tautomerism is less prevalent in esters compared to ketones, this compound exhibits limited enolic equilibria:

Property Ester (e.g., this compound) Ketone (e.g., Acetophenone)
Enol Content <1% ~5–10%
Carbonyl Stabilization Strong resonance stabilization Moderate resonance
Enol Stability Destabilized by electron-withdrawing groups Stabilized by alkyl groups

Key Factors :

  • Resonance stabilization : The ester carbonyl is stabilized by resonance with adjacent oxygen atoms, reducing enol formation.
  • Steric hindrance : The bulky 4-pentyl group limits tautomerization by restricting access to the α-hydrogen.

Stereoelectronic Effects in the Phenyl Benzoate Core

Stereoelectronic interactions govern the electronic structure and reactivity of the phenyl benzoate core:

Hyperconjugation and Conjugation
  • Hyperconjugation : σ→σ* interactions between the pentyl chain’s alkyl groups and the ester’s antibonding orbitals stabilize the molecule.
  • Conjugation : The aromatic rings participate in π→π* delocalization, enhancing thermal stability and liquid-crystalline order.
Through-Bond Stereoelectronic Effects
  • Donor-acceptor interactions : The lone pairs on the ester oxygen donate into the antibonding orbitals of adjacent bonds, modulating bond lengths and angles.
  • Impact on reactivity : Stereoelectronic effects reduce the electrophilicity of the carbonyl carbon, slowing hydrolysis compared to aliphatic esters.

Properties

IUPAC Name

(4-pentylphenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFLSYTTLXGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40198692
Record name 4-Pentylphenyl p-toluate
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50649-59-7
Record name p-Pentylphenyl p-methylbenzoate
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Record name 4-Pentylphenyl p-toluate
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Record name 4-Pentylphenyl p-toluate
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Record name 4-pentylphenyl p-toluate
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Preparation Methods

Esterification Reaction

The primary and most established method for preparing this compound is the esterification of 4-pentylphenol with 4-methylbenzoic acid or its activated derivatives. This reaction is generally catalyzed by strong acids and conducted under reflux conditions.

Typical procedure:

  • Reactants: 4-pentylphenol and 4-methylbenzoic acid (or acid chloride)
  • Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid
  • Solvent: Often carried out in an inert solvent such as toluene or under solvent-free conditions
  • Conditions: Reflux temperature, typically for several hours
  • Work-up: The reaction mixture is cooled, neutralized, and the product is purified by recrystallization or column chromatography

This method yields high purity this compound, typically exceeding 98% purity as confirmed by ^1H NMR analysis.

Detailed Reaction Scheme

Step Description Conditions/Notes
1 Mixing 4-pentylphenol and 4-methylbenzoic acid Molar ratio typically 1:1 or slight excess of acid
2 Addition of acid catalyst Sulfuric acid or p-toluenesulfonic acid (catalytic amount)
3 Reflux 4-6 hours at boiling point of solvent or neat conditions
4 Cooling and neutralization Use of aqueous sodium bicarbonate or similar base
5 Extraction and purification Recrystallization from methanol or column chromatography

Alternative Preparation Routes

While direct esterification is the most common, alternative methods include:

  • Use of Acid Chlorides: Conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride followed by reaction with 4-pentylphenol under base catalysis to improve yield and reaction rate.
  • Catalyst Variations: Employing solid acid catalysts or enzymatic catalysis for greener synthesis.
  • Microwave-Assisted Synthesis: To reduce reaction time and improve efficiency.

However, these alternative methods are less commonly reported for this specific compound but may be explored for industrial scale-up or environmentally friendly synthesis.

Physicochemical Data Supporting Preparation

Property Value Notes
Molecular Formula C19H22O2
Molecular Weight 282.38 g/mol
Melting Point 34.0 – 38.0 °C White crystalline powder
Purity >98% (by ^1H NMR) Post-purification
Solubility Soluble in methanol Used for recrystallization
Physical Form White powder/crystals

These data confirm the successful synthesis and purity of the compound, which are critical for its applications in liquid crystal research and other fields.

Analytical Characterization in Preparation

The preparation process is typically monitored and confirmed by several analytical techniques:

These methods ensure the reliability and reproducibility of the preparation process.

Research Findings and Notes on Preparation

  • The esterification reaction is highly efficient under acidic catalysis, yielding a product suitable for liquid crystal applications.
  • The compound’s purity significantly affects its liquid crystalline properties, necessitating careful purification.
  • The reaction conditions (catalyst type, temperature, solvent) can be optimized to maximize yield and minimize by-products.
  • Recent studies highlight the compound’s use as a matrix in photophysical experiments, indicating the importance of high purity and well-defined preparation methods.

Summary Table: Preparation Methods Overview

Preparation Method Reactants Catalyst Conditions Yield/Purity Notes
Direct Esterification 4-pentylphenol + 4-methylbenzoic acid Sulfuric acid or p-toluenesulfonic acid Reflux, several hours >98% purity Most common, reliable
Acid Chloride Method 4-pentylphenol + 4-methylbenzoyl chloride Base (e.g., pyridine) Room temperature to reflux High yield, high purity Faster reaction, more reactive
Microwave-Assisted Esterification 4-pentylphenol + 4-methylbenzoic acid Acid catalyst or solid acid Microwave irradiation Efficient, shorter time Emerging green chemistry method

Chemical Reactions Analysis

4-Pentylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Scientific Research Applications

4-Pentylphenyl 4-methylbenzoate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Esters

4-Pentylphenyl 4-Methoxybenzoate
  • Key Difference : Replaces the methyl group with a methoxy (–OCH₃) group, introducing an additional oxygen atom .
4-Chlorophenyl 4-Methylbenzoate (4CP4MBA)
  • Structure : Substitutes the pentyl chain with a chlorine atom at the phenyl ring’s para position .
  • Geometric Influence : The dihedral angle between the benzene and benzoyl rings is 63.89°, significantly larger than that of unchlorinated analogs (e.g., 48.81° in 3,5-dichlorophenyl 4-methylbenzoate), affecting molecular packing and liquid crystal behavior .
Phenyl 4-Methylbenzoate
  • Structure : Lacks the pentyl chain, resulting in a simpler phenyl ester .
  • Functional Impact : Reduced hydrophobicity and lower molecular weight (238.25 g/mol vs. 282.38 g/mol) likely diminish nematic phase stability compared to 4-pentylphenyl derivatives .

Alkyl Chain Modifications

4-(Hexyloxy)phenyl 4-Pentylbenzoate
  • Structure : Features a hexyloxy (–O–C₆H₁₃) group instead of methyl, increasing alkyl chain length .
  • Implications: Enhanced solubility in nonpolar solvents and modified mesophase transitions due to greater van der Waals interactions .
4-Pentylbenzoic Acid
  • Structure : A carboxylic acid analog without the ester linkage .
  • Behavior : Lacks liquid crystalline properties due to the absence of the ester group, which is critical for inducing molecular anisotropy .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
4-Pentylphenyl 4-methylbenzoate –CH₃ (methyl), –C₅H₁₁ (pentyl) 282.38 34.0–38.0 LCDs, analytical surrogates
4-Pentylphenyl 4-methoxybenzoate –OCH₃ (methoxy) 298.39 Not reported Potential liquid crystal material
4-Chlorophenyl 4-methylbenzoate –Cl (chloro) 267.09 Not reported Structural studies
Phenyl 4-methylbenzoate –H (no alkyl chain) 238.25 Not reported Chemical intermediate
4-(Hexyloxy)phenyl 4-pentylbenzoate –O–C₆H₁₃ (hexyloxy) 340.48 Not reported Liquid crystal research

Research Findings and Implications

  • Liquid Crystal Performance : The pentyl chain in this compound enhances nematic phase stability compared to shorter or less hydrophobic substituents .
  • Analytical Utility: Its role as a surrogate in cannabinoid analysis is attributed to its chromatographic stability and inertness, outperforming structurally simpler esters like phenyl 4-methylbenzoate .
  • Environmental Persistence : The compound’s biodegradation is inhibited by benzoate, suggesting regulatory interactions in microbial communities .

Biological Activity

4-Pentylphenyl 4-methylbenzoate (4PP4MetB) is an organic compound classified as a liquid crystal, specifically exhibiting nematic properties. Its unique molecular structure, comprising a pentyl group connected to a phenyl ring and further linked to a methylbenzoate moiety, has garnered interest in various fields, including pharmacology and material science. This article explores the biological activity of 4PP4MetB, focusing on its interactions with biological systems, potential medical applications, and environmental impact.

  • Molecular Formula : C_{17}H_{22}O_{2}
  • Molecular Weight : Approximately 282.38 g/mol
  • Structure : The compound features a pentyl group attached to a phenyl ring, which is further connected to a methylbenzoate group.

Biological Activity Overview

Research indicates that 4PP4MetB interacts with biological systems in several significant ways:

  • Membrane Permeability : It has been shown to influence membrane permeability, which is crucial for drug absorption and distribution. This property suggests its potential use in enhancing drug delivery systems.
  • P-glycoprotein Interaction : 4PP4MetB affects P-glycoprotein, a critical protein involved in drug transport across cell membranes. This interaction may enhance the bioavailability of co-administered drugs.
  • Cytochrome P450 Inhibition : The compound acts as an inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes within the body.

Study on Drug Delivery Systems

A study evaluated the effects of 4PP4MetB on drug absorption dynamics using various nanoparticles as carriers. The findings indicated that the presence of 4PP4MetB significantly improved the absorbance and fluorescence characteristics of the nanoparticles, suggesting enhanced drug delivery capabilities .

Environmental Impact Assessment

Research has classified 4PP4MetB as very toxic to aquatic life, with long-lasting effects. This highlights the need for careful consideration of its environmental impact when used in industrial applications.

Table 1: Interaction Properties of this compound

PropertyDescription
Membrane PermeabilityInfluences drug absorption dynamics
P-glycoprotein InteractionEnhances bioavailability of drugs
Cytochrome P450 InhibitionAffects drug metabolism processes
Toxicity to Aquatic LifeClassified as very toxic with long-lasting effects

Table 2: Potency Analysis of Medical Marijuana Products Using 4PP4MetB

AnalyteLOD (μg/mL)LOQ (μg/mL)
CBD0.99970.0590.30
Δ9-THC0.99990.1010.50
PPMB0.99970.0460.23

This table summarizes the performance of various analytes in potency analysis, indicating that 4PP4MetB can serve as an effective matrix for analyzing cannabinoids in medical marijuana products .

Q & A

Q. What are the standard methods for synthesizing 4-pentylphenyl 4-methylbenzoate, and how can purity be ensured?

Synthesis typically involves esterification between 4-pentylphenol and 4-methylbenzoyl chloride under acid catalysis. Key steps include refluxing in anhydrous conditions (e.g., toluene) with a catalyst like sulfuric acid. Post-synthesis, purity is verified using HPLC (>99%) or GC-MS, with recrystallization in ethanol as a purification step. Ensure inert gas (N₂) flow to prevent oxidation .

Q. How can researchers characterize the liquid crystalline properties of this compound?

Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., nematic-to-isotropic) and polarizing optical microscopy (POM) to observe mesophase textures. Compare thermal stability with structurally similar esters (e.g., 4-ethoxybenzoic acid derivatives) to assess the impact of alkyl chain length on mesomorphism .

Q. What spectroscopic techniques are suitable for confirming the molecular structure of this compound?

Employ 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify ester linkage formation (e.g., carbonyl resonance at ~168 ppm in 13C^{13} \text{C}-NMR). FT-IR confirms ester C=O stretching (~1715 cm⁻¹) and absence of hydroxyl peaks from precursors. Mass spectrometry (EI-MS) provides molecular ion confirmation (expected m/z ~298 for C₁₉H₂₂O₂) .

Advanced Research Questions

Q. How can crystallographic data resolve structural contradictions in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between aromatic rings (e.g., ~48–64° in analogous esters) and hydrogen-bonding patterns (C–H···O). Use SHELXL for refinement, comparing packing motifs (e.g., helical chains) with related compounds like 4-chlorophenyl 4-methylbenzoate. Discrepancies in bond lengths (>0.01 Å) may indicate polymorphism .

Q. What experimental designs are recommended for studying enzyme kinetics involving 4-methylbenzoate derivatives?

Use initial velocity patterns (e.g., 1/V vs. 1/[substrate]) to determine KMK_M and kcatk_{cat}. For example, vary ATP/CoA concentrations while holding 4-methylbenzoate constant (200 µM). Fit data to bi-substrate kinetic models (e.g., sequential or ping-pong mechanisms). Monitor activity via coupled assays (e.g., NADH depletion at 340 nm) .

Q. How can computational modeling predict the environmental impact of this compound given limited ecotoxicological data?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Validate with microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) and OECD 301D ready biodegradability tests. Prioritize metabolites using LC-MS/MS .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

Target the methylbenzoate moiety via nucleophilic acyl substitution (e.g., amidations) or the pentyl chain via radical bromination. Use DFT calculations to predict reactivity (e.g., Fukui indices) and validate with regioselectivity ratios (HPLC). For example, Pd-catalyzed cross-coupling at the para-position requires electron-withdrawing directing groups .

Methodological Notes

  • Structural Analysis : Always cross-validate crystallographic data with spectroscopic results to address polymorphism or disordered solvent effects .
  • Kinetic Studies : Include negative controls (e.g., heat-inactivated enzymes) to distinguish non-enzymatic background reactions .
  • Environmental Testing : Combine in silico predictions with empirical assays to address regulatory data gaps (e.g., REACH compliance) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Pentylphenyl 4-methylbenzoate
Reactant of Route 2
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